molecular formula C10H10O2 B12959456 4-Hydroxy-4-phenyl-3-buten-2-one

4-Hydroxy-4-phenyl-3-buten-2-one

Cat. No.: B12959456
M. Wt: 162.18 g/mol
InChI Key: MPRZBJONKJDMJV-YFHOEESVSA-N
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Description

3-Hydroxy-1-phenylbut-2-en-1-one is an organic compound with the molecular formula C10H10O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-phenylbut-2-en-1-one can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of 3-hydroxy-1-phenylbut-2-en-1-one may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-hydroxy-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s enone structure allows it to participate in Michael addition reactions, where it can act as an electrophile and form covalent bonds with nucleophiles. This reactivity is crucial for its biological activities, as it can modify proteins and other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-phenylbut-2-en-1-one is unique due to its combination of a hydroxyl group and an enone functionality. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a promising compound for various scientific applications .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(Z)-4-hydroxy-4-phenylbut-3-en-2-one

InChI

InChI=1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-7,12H,1H3/b10-7-

InChI Key

MPRZBJONKJDMJV-YFHOEESVSA-N

Isomeric SMILES

CC(=O)/C=C(/C1=CC=CC=C1)\O

Canonical SMILES

CC(=O)C=C(C1=CC=CC=C1)O

Origin of Product

United States

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